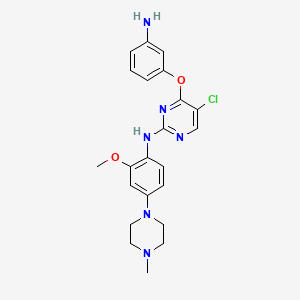

4-(3-Aminophenoxy)-5-chloro-n-(2-methoxy-4-(4-methylpiperazin-1-yl)phenyl)pyrimidin-2-amine

Description

This compound features a pyrimidine core substituted at position 4 with a 3-aminophenoxy group, at position 5 with a chlorine atom, and at position 2 with an aromatic amine linked to a methoxy-substituted phenyl ring and a 4-methylpiperazine moiety. While specific pharmacological data for this compound are absent in the provided evidence, its design aligns with kinase-targeting agents that exploit hydrogen bonding (via the pyrimidine core) and hydrophobic interactions (via substituted aryl groups) .

Properties

IUPAC Name |

4-(3-aminophenoxy)-5-chloro-N-[2-methoxy-4-(4-methylpiperazin-1-yl)phenyl]pyrimidin-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25ClN6O2/c1-28-8-10-29(11-9-28)16-6-7-19(20(13-16)30-2)26-22-25-14-18(23)21(27-22)31-17-5-3-4-15(24)12-17/h3-7,12-14H,8-11,24H2,1-2H3,(H,25,26,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFYVDDVXNBWDRP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=CC(=C(C=C2)NC3=NC=C(C(=N3)OC4=CC=CC(=C4)N)Cl)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25ClN6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Aminophenoxy)-5-chloro-n-(2-methoxy-4-(4-methylpiperazin-1-yl)phenyl)pyrimidin-2-amine typically involves multi-step organic reactions. The process may start with the preparation of the pyrimidine core, followed by the introduction of various substituents through nucleophilic substitution, amination, and other organic transformations. Common reagents used in these reactions include halogenated pyrimidines, amines, and phenols, often under conditions such as reflux or catalysis with transition metals.

Industrial Production Methods

Industrial production of such compounds usually involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Key Reaction: Nitro-to-Amine Reduction

Starting Material :

5-Chloro-N-[2-methoxy-4-(4-methyl-1-piperazinyl)phenyl]-4-(3-nitrophenoxy)pyrimidin-2-amine

Reaction :

Catalytic hydrogenation or alternative reduction methods convert the nitro group (–NO₂) to an amine (–NH₂) on the phenoxy substituent.

Conditions :

-

Catalyst: Likely palladium on carbon (Pd/C) or Raney nickel under hydrogen gas.

-

Solvent: Ethanol or methanol.

Product :

4-(3-Aminophenoxy)-5-chloro-N-(2-methoxy-4-(4-methylpiperazin-1-yl)phenyl)pyrimidin-2-amine .

Functional Group Reactivity

The compound contains multiple reactive sites:

Chloro Substituent (C5 Position)

-

Potential for nucleophilic aromatic substitution (SNAr) with amines or alkoxides.

-

Example: Replacement of Cl with other groups (e.g., –OCH₃, –NH₂) under basic conditions .

Amino Group (Phenoxy Ring)

Piperazine Ring

-

Tertiary amines in the piperazine moiety may participate in acid-base reactions or form salts with acids .

Biological Activity and Derivatives

While the compound itself is not directly tested in the provided sources, structurally related pyrimidine derivatives exhibit kinase inhibition and anticancer activity. For example:

Scientific Research Applications

Chemistry

In chemistry, 4-(3-Aminophenoxy)-5-chloro-n-(2-methoxy-4-(4-methylpiperazin-1-yl)phenyl)pyrimidin-2-amine is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound may be investigated for its interactions with biological macromolecules such as proteins and nucleic acids. Studies may focus on its binding affinity, specificity, and potential as a biochemical probe.

Medicine

In medicinal chemistry, derivatives of pyrimidine compounds are often explored for their therapeutic potential. This compound could be evaluated for its activity against various diseases, including cancer, infectious diseases, and neurological disorders.

Industry

In the industrial sector, such compounds may be used in the development of new materials, agrochemicals, or pharmaceuticals. Their diverse reactivity and biological activity make them valuable in various applications.

Mechanism of Action

The mechanism of action of 4-(3-Aminophenoxy)-5-chloro-n-(2-methoxy-4-(4-methylpiperazin-1-yl)phenyl)pyrimidin-2-amine involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s effects are mediated through binding to these targets, altering their activity and leading to downstream biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound shares structural motifs with several pyrimidine and heterocyclic derivatives, as detailed below:

Table 1: Structural and Functional Comparison of Analogous Compounds

Key Comparison Points

Core Structure Diversity: The target compound uses a pyrimidine core, whereas AZD0530 (quinazoline) and (thienopyrimidine) employ fused bicyclic systems. Pyrazolopyrimidines () introduce a five-membered ring, altering electronic properties and binding modes .

Substituent Effects :

- Chlorine : Present in the target compound (position 5) and , likely enhancing hydrophobic interactions and metabolic stability.

- Methoxy Groups : Common in the target compound and AZD0530, improving solubility and influencing π-π stacking.

- Piperazine/Piperidine : Critical for target binding (e.g., AZD0530’s 4-methylpiperazine enhances c-Src affinity) .

Pharmacokinetic Profiles :

- AZD0530 demonstrates oral bioavailability and a long half-life (40 h), attributed to its methoxy and piperazine groups. The target compound’s methylpiperazine may confer similar advantages, though experimental data are lacking .

Computational and Experimental Tools

- AutoDock4 () and CCP4 () are used to model kinase binding and analyze crystallographic data, respectively. These tools could predict the target compound’s binding mode to kinases like c-Src .

- X-ray Crystallography () reveals dihedral angles between substituents and the pyrimidine core, informing SAR studies .

Biological Activity

The compound 4-(3-Aminophenoxy)-5-chloro-n-(2-methoxy-4-(4-methylpiperazin-1-yl)phenyl)pyrimidin-2-amine , with the CAS number 1213269-26-1, has garnered attention in recent pharmacological studies due to its potential biological activities. This article delves into its synthesis, biological mechanisms, and efficacy based on diverse sources of research.

Chemical Structure and Properties

The molecular formula of the compound is , indicating a complex structure that includes a pyrimidine core, an aminophenoxy group, and a piperazine moiety. The presence of chlorine and methoxy groups suggests potential interactions with various biological targets.

Research has indicated that this compound exhibits significant inhibitory activity against specific enzymes and pathways:

- Phosphodiesterase Inhibition : The compound has been studied for its ability to inhibit phosphodiesterase (PDE) enzymes, particularly PDE5. PDE inhibitors are known to play crucial roles in vasodilation and cardiovascular health. In a study involving various derivatives, it was found that certain substitutions on the pyrimidine ring enhanced PDE5 inhibitory activity significantly, suggesting a structure-activity relationship that could be exploited for therapeutic purposes .

- DNA Methyltransferase Inhibition : Similar compounds have shown promise as inhibitors of DNA methyltransferases (DNMTs), which are involved in epigenetic regulation. The structural components of the compound align with those seen in potent DNMT inhibitors, leading to speculation about its potential in cancer therapy through the reactivation of silenced genes .

Efficacy Studies

A series of studies have evaluated the biological activity of this compound in various models:

- In Vitro Studies : The compound demonstrated cytotoxic effects against several cancer cell lines, including leukemia cells. In vitro assays revealed that it could induce apoptosis and inhibit cell proliferation at micromolar concentrations .

- In Vivo Studies : Animal models have shown that administration of the compound resulted in significant reductions in tumor growth and improved survival rates compared to control groups. For instance, in a hypoxic rat model, it reduced mean pulmonary arterial pressure significantly, indicating potential cardiovascular benefits .

Case Studies

- Cardiovascular Model : In a study where the compound was administered to chronically hypoxic rats, it was observed that intravenous doses led to a reduction in pulmonary arterial pressure by approximately 30%. This suggests not only PDE5 inhibition but also potential benefits in managing pulmonary hypertension .

- Cancer Treatment Exploration : A derivative of this compound was evaluated for its ability to reactivate silenced genes in leukemia cells by inhibiting DNMTs. The results indicated a marked increase in gene expression levels associated with tumor suppression .

Data Tables

| Biological Activity | IC50/EC50 Values | Model Used | Outcome |

|---|---|---|---|

| PDE5 Inhibition | 0.56 nM | Isolated porcine coronary arteries | Significant vasorelaxation observed |

| Cytotoxicity | 0.9 µM | KG-1 leukemia cells | Induced apoptosis |

| Pulmonary Pressure Reduction | 30 µg/kg | Hypoxic rat model | Reduced pressure by 29.9% |

Q & A

Q. What are the typical synthetic routes for pyrimidine derivatives analogous to this compound, and what key intermediates are involved?

Methodological Answer: Synthesis often involves multi-step processes, including condensation of aryl amines with halogenated pyrimidine cores. For example, in structurally related compounds, 1,5-diarylpyrazole or pyrimidine-carboxamide templates are synthesized from precursors like 5-phenyl-1-pentanol. Cyclization steps using reagents such as phosphorus oxychloride (POCl₃) are critical for forming heterocyclic rings . Key intermediates include substituted benzoic acid hydrazides, which are cyclized to yield oxadiazole or pyrimidine derivatives .

Q. Which spectroscopic techniques are essential for characterizing this compound and its analogs?

Methodological Answer: Structural elucidation relies on IR spectroscopy (to confirm functional groups like amines and methoxy groups), NMR (¹H/¹³C for aromatic proton environments and substituent positioning), and X-ray crystallography (to resolve crystal packing and intramolecular hydrogen bonds, e.g., N–H⋯N interactions in pyrimidine derivatives) . Mass spectrometry (HRMS) validates molecular weight and fragmentation patterns .

Q. How do substituents like methoxy or piperazinyl groups influence solubility and purification?

Methodological Answer: Methoxy groups enhance solubility in polar aprotic solvents (e.g., DMF or DMSO), while piperazinyl moieties may require acidic conditions for protonation. Purification often employs column chromatography (silica gel, eluting with gradients of ethyl acetate/hexane) or recrystallization from ethanol/water mixtures. HPLC (C18 columns) is used for purity assessment .

Advanced Research Questions

Q. How can reaction conditions be optimized for introducing the 4-methylpiperazine moiety to the phenyl ring?

Methodological Answer: Buchwald-Hartwig amination or Ullmann coupling under palladium catalysis (e.g., Pd₂(dba)₃, Xantphos) is commonly used. Critical parameters include:

Q. What strategies resolve contradictions in spectral data (e.g., NMR vs. X-ray) for polymorphic forms?

Methodological Answer: Polymorphs may exhibit varying dihedral angles or hydrogen-bonding networks (e.g., 6-membered vs. 5-membered rings). Resolve discrepancies by:

- Variable-temperature NMR to assess dynamic effects.

- DFT calculations to compare experimental and theoretical spectra.

- Powder XRD to confirm crystallinity and phase purity .

Q. How do intermolecular interactions (e.g., C–H⋯π bonds) affect biological activity in pyrimidine analogs?

Methodological Answer: Weak interactions like C–H⋯π or C–H⋯O bonds stabilize crystal packing, which correlates with bioavailability. For example, in N-(2-fluorophenyl)pyrimidin-4-amine analogs, these interactions enhance thermal stability and membrane permeability. Use molecular docking to map binding site compatibility and surface plasmon resonance (SPR) to quantify affinity .

Q. What methodologies address low yields in cyclization steps during synthesis?

Methodological Answer:

Q. How can researchers validate the absence of toxic byproducts in scaled-up syntheses?

Methodological Answer:

- LC-MS/MS to detect trace impurities (e.g., chlorinated side products).

- In vitro cytotoxicity assays (MTT or LDH release) on HEK-293 or HepG2 cell lines.

- Green chemistry metrics : Calculate E-factor (kg waste/kg product) and atom economy .

Data Analysis & Contradiction Handling

Q. How should researchers interpret conflicting bioactivity data between in vitro and in vivo studies?

Methodological Answer: Discrepancies may arise from metabolic instability or poor pharmacokinetics. Address this by:

Q. What computational tools predict the impact of substituent variations on binding affinity?

Methodological Answer:

- Molecular dynamics (MD) simulations : Analyze ligand-protein interactions over 100-ns trajectories (e.g., GROMACS).

- QSAR models : Train on datasets with IC₅₀ values and descriptors like logP, polar surface area.

- Free-energy perturbation (FEP) : Quantify ΔΔG for substituent modifications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.